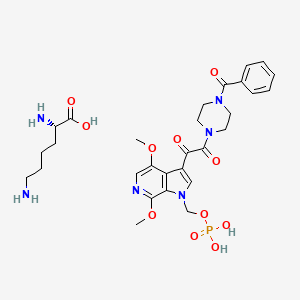

BMS-663749 lysine

Beschreibung

Eigenschaften

CAS-Nummer |

864953-34-4 |

|---|---|

Molekularformel |

C29H39N6O11P |

Molekulargewicht |

678.6 g/mol |

IUPAC-Name |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C23H25N4O9P.C6H14N2O2/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15;7-4-2-1-3-5(8)6(9)10/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI-Schlüssel |

ZBSWJVQMWMTXIV-ZSCHJXSPSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-663749 lysine; BMS 663749 lysine; BMS663749 lysine; BMS-663749 lysine salt; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-663749 (Fostemsavir) in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir (BMS-663749) is a first-in-class HIV-1 attachment inhibitor approved for heavily treatment-experienced adults with multidrug-resistant HIV-1. It is a phosphonooxymethyl prodrug of temsavir (BMS-626529), its active moiety. Temsavir targets the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to the host cell's CD4 receptor. This unique mechanism of action provides a crucial therapeutic option for patients who have exhausted other antiretroviral regimens. This guide details the molecular mechanism, quantitative antiviral activity, resistance pathways, and the experimental protocols used to characterize this novel antiretroviral agent.

Core Mechanism of Action

Fostemsavir's therapeutic effect is initiated after its conversion to the active compound, temsavir. This process and its subsequent antiviral action can be detailed in a multi-step molecular pathway.

1.1. Prodrug Conversion Following oral administration, fostemsavir, a water-soluble prodrug, is rapidly hydrolyzed by alkaline phosphatases at the brush border membrane of the small intestine.[1][2] This enzymatic cleavage releases the active metabolite, temsavir (BMS-626529), which is then absorbed into the bloodstream.[1][2] Fostemsavir itself is generally undetectable in plasma.[1]

1.2. Targeting the HIV-1 Envelope Glycoprotein gp120 HIV-1 entry into a host T-cell is a coordinated process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell.[3] Temsavir is a direct-acting attachment inhibitor that specifically targets gp120.[1][4][5][6]

1.3. Allosteric Inhibition of CD4 Binding and Conformational Locking Temsavir binds to a highly conserved, hydrophobic pocket within gp120, located near the CD4 binding site.[4][7][8] This binding is not directly competitive with CD4 but functions through a dual mechanism:

-

Allosteric Interference: At higher concentrations, temsavir's presence allosterically hinders the interaction between gp120 and the CD4 receptor.[8]

-

Conformational Locking: At lower, more clinically relevant concentrations, temsavir binding stabilizes gp120 in a "closed" or "State 1" conformation.[8][9] This "locked" state prevents the essential conformational changes that are normally induced upon CD4 binding. These changes are required to expose the co-receptor binding sites (for CCR5 or CXCR4), a critical subsequent step for viral entry.[3][4][7]

By preventing both the initial attachment and the necessary conformational shifts, temsavir effectively blocks the first step of the HIV-1 lifecycle.[1][10] This mechanism is effective against a broad range of HIV-1 subtypes, including CCR5-tropic, CXCR4-tropic, and dual-tropic viruses, and shows no cross-resistance with other antiretroviral classes.[8][11][12][13]

Quantitative Data

The antiviral activity of temsavir has been quantified across numerous studies. The following tables summarize key potency and resistance data.

Table 1: In Vitro Antiviral Activity of Temsavir (BMS-626529)

| Parameter | Virus/Cell Type | Value | Reference |

| EC50 (Average) | HIV-1 LAI | 0.7 ± 0.4 nM | [14] |

| EC50 (Range) | Panel of Clinical Isolates | 0.01 nM to >2,000 nM | [14] |

| IC50 (Range) | Panel of Clinical Isolates | Subnanomolar to >0.1 µM | [14] |

| CC50 | PM1 T-cell line | 105 µM | [14] |

| CC50 | PBMCs | 192 µM | [14] |

| Viral Load Reduction | 8-day monotherapy (Phase 2a) | 1.21 to 1.73 log10 copies/mL | [5] |

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. PBMCs: Peripheral blood mononuclear cells.

Table 2: Fold-Change in Temsavir IC50 for Pseudoviruses with gp120 Polymorphisms

| gp120 Substitution(s) | Fold-Change in IC50 (Relative to Wild-Type) | Reference |

| Single Polymorphisms | 4-fold to >12,500-fold | [15][16] |

| S375H + M475I | >29,700-fold | [15][16] |

| M426L | Common emergent substitution | [5] |

| S375, M434 | Other key emergent substitutions | [5] |

Resistance Mechanisms

Resistance to fostemsavir is associated with specific amino acid substitutions in the env gene, which encodes the gp120 glycoprotein.[9]

-

Key Resistance-Associated Mutations (RAMs): Genotypic analyses of patients experiencing virologic failure have identified substitutions at key positions within gp120, including S375, M426, M434, and M475.[5][8][11]

-

Impact of Mutations: These mutations are thought to reduce the binding affinity of temsavir to its target pocket on gp120.[12][15] For example, polymorphisms at these sites can lead to a loss of van der Waals interactions or physically hinder the inhibitor from binding effectively.[12]

-

Biophysical Correlation: Studies have shown a strong correlation between reduced temsavir affinity (specifically, a slower on-rate) for polymorphic gp120 proteins and the degree of resistance observed in phenotypic assays.[15]

Experimental Protocols

The characterization of fostemsavir's mechanism and activity relies on several key experimental methodologies.

4.1. Single-Cycle HIV-1 Pseudovirus Infectivity Assay

This assay is fundamental for determining the inhibitory concentration (IC50) of antiviral compounds.

-

Objective: To measure the ability of temsavir to inhibit viral entry in a single round of infection.

-

Methodology:

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK 293T) with two plasmids: one encoding the HIV-1 genome with a defective envelope gene and a reporter gene (e.g., luciferase), and a second plasmid encoding a specific HIV-1 envelope glycoprotein (gp160).

-

Virus Harvest: Harvest the cell supernatant containing pseudotyped virus particles capable of only a single round of infection.

-

Neutralization Assay: Incubate serial dilutions of temsavir with a fixed amount of the pseudovirus.

-

Infection: Add the virus-drug mixture to target cells (e.g., Cf2Th cells engineered to express CD4 and a co-receptor like CCR5).

-

Readout: After a set incubation period (e.g., 3 days), lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).

-

Analysis: Plot the reporter signal against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

4.2. Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

These methods provide quantitative data on the binding kinetics between temsavir and gp120.

-

Objective: To determine the association (on-rate, ka), dissociation (off-rate, kd), and affinity (KD) of temsavir binding to gp120.

-

Methodology:

-

Immobilization: Covalently immobilize a capture molecule (e.g., an antibody that binds a tag on gp120) to a sensor chip surface.

-

Ligand Capture: Flow purified, recombinant gp120 protein over the surface to be captured by the immobilized antibody.

-

Analyte Association: Inject a series of concentrations of temsavir (the analyte) across the surface and monitor the binding response in real-time.

-

Dissociation: Replace the temsavir solution with buffer and monitor the dissociation of the temsavir-gp120 complex.

-

Data Analysis: Fit the association and dissociation curves to kinetic models to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka). This methodology was used to demonstrate that resistance polymorphisms primarily affect the on-rate of temsavir binding.[15]

-

Conclusion

BMS-663749 (fostemsavir) represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action for patients with extensive treatment experience and multidrug resistance. Its active moiety, temsavir, effectively inhibits HIV-1 entry by binding to gp120 and locking it in a closed, non-functional conformation, thereby preventing attachment to the host CD4 receptor. While resistance can emerge through specific mutations in gp120 that reduce binding affinity, fostemsavir remains a critical component in constructing viable salvage regimens. The experimental protocols outlined herein are standard for the continued evaluation of this and future generations of HIV-1 attachment inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication | MDPI [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. news-medical.net [news-medical.net]

- 16. ovid.com [ovid.com]

An In-depth Technical Guide to BMS-663749 Lysine: A Phosphonooxymethyl Prodrug Approach for Enhanced HIV-1 Attachment Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, a potent, orally bioavailable small-molecule inhibitor of HIV-1 attachment. The development of BMS-663749 as a lysine salt was a strategic approach to overcome the poor aqueous solubility of the parent compound, BMS-488043, thereby enhancing its oral absorption and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemistry, mechanism of action, pharmacokinetics, and relevant experimental methodologies associated with BMS-663749 and its active metabolite.

Introduction: The Challenge of HIV-1 Entry Inhibition

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of host T-cells. Small molecules that inhibit this interaction are known as attachment inhibitors. BMS-488043 emerged as a promising orally bioavailable attachment inhibitor. However, its development was hampered by low aqueous solubility, which limited its oral absorption and bioavailability. To address this, a prodrug strategy was employed, leading to the synthesis of BMS-663749.

The Phosphonooxymethyl Prodrug Strategy

BMS-663749 is a phosphonooxymethyl ether derivative of BMS-488043, formulated as a lysine salt to further improve its physicochemical properties. The core principle of this prodrug approach is to mask a hydroxyl group on the parent drug with a phosphonooxymethyl group. This modification significantly increases the aqueous solubility of the compound.

Mechanism of Prodrug Conversion

Upon oral administration and absorption, BMS-663749 is designed to be rapidly and efficiently converted to the active parent drug, BMS-488043, through enzymatic cleavage. This bioconversion is primarily mediated by alkaline phosphatases, which are ubiquitously present in the body, particularly in the plasma membrane of the intestine, liver, and other tissues. The enzymatic hydrolysis removes the phosphonooxymethyl group, releasing the active BMS-488043, formaldehyde, and inorganic phosphate.

An In-depth Technical Guide: The Role of Fostemsavir (BMS-663749) in Preventing HIV-1 CD4 Receptor Attachment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Mechanism for Multidrug-Resistant HIV-1

The emergence of multidrug-resistant (MDR) strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge in clinical practice. For heavily treatment-experienced (HTE) patients, dwindling therapeutic options necessitate the development of antiretroviral agents with novel mechanisms of action. Fostemsavir (formerly BMS-663068) is a first-in-class HIV-1 attachment inhibitor developed to address this critical need. It targets the first step of the viral lifecycle—attachment to the host cell—offering a unique approach for individuals whose viral strains have developed resistance to other drug classes. This guide provides a detailed technical overview of its mechanism, clinical efficacy, resistance profile, and the experimental protocols used for its evaluation.

From Prodrug to Active Moiety: The Conversion of Fostemsavir

Fostemsavir (BMS-663068) is a phosphonooxymethyl prodrug of the active antiviral agent, temsavir (BMS-626529).[1][2] This formulation enhances the bioavailability of the active compound. Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases, primarily at the gut epithelium, to release temsavir into the bloodstream.[3] This conversion is essential, as temsavir itself has limited oral absorption due to suboptimal dissolution and solubility.[1]

Core Mechanism of Action: Inhibition of CD4 Receptor Attachment

Temsavir's antiviral activity is centered on the HIV-1 envelope glycoprotein gp120, a critical component for viral entry.[1][3] The process of HIV-1 entry begins when gp120 binds to the CD4 receptor on the surface of host immune cells, such as T-helper cells. This binding event triggers a series of conformational changes in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4). Subsequent engagement with the co-receptor facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell.

Temsavir disrupts this entire cascade at its inception. It is a small-molecule inhibitor that binds directly to a highly conserved, flexible pocket within the gp120 subunit, adjacent to the CD4 binding site.[4][5] This binding action locks the gp120 protein in a "closed," pre-fusion conformational state.[3][5] By stabilizing this closed conformation, temsavir allosterically prevents the necessary structural changes that gp120 must undergo to effectively engage the CD4 receptor.[4][5] This inhibition of the initial virus-cell attachment is the primary mechanism by which fostemsavir prevents HIV-1 from infecting host cells.[1][5]

Clinical Efficacy: Summary of the BRIGHTE Study

The efficacy and safety of fostemsavir were rigorously evaluated in the Phase III BRIGHTE study, an international trial involving heavily treatment-experienced adults with multidrug-resistant HIV-1.[6][7] The study included a randomized cohort (RC), where participants had 1 or 2 remaining fully active antiretroviral agents, and a non-randomized cohort (NRC) for participants with no remaining fully active options.[8]

The primary endpoint, the mean change in plasma HIV-1 RNA from Day 1 to Day 8 in the randomized cohort, demonstrated the potent antiviral activity of fostemsavir. Participants receiving fostemsavir experienced a mean decrease of 0.8 log10 copies/mL, compared to a 0.2 log10 copies/mL decrease in the placebo group.[7] Long-term data show durable virologic suppression and immune reconstitution.[7][8]

| Efficacy Endpoint (Snapshot Analysis) | Randomized Cohort (n=272) | Non-Randomized Cohort (n=99) |

| Virologic Suppression (HIV-1 RNA <40 copies/mL) | ||

| Week 24 | 53%[7] | 37%[7] |

| Week 48 | 54%[9] | 38%[9] |

| Week 96 | 60%[8] | 37%[8] |

| Mean Change in CD4+ T-cell Count from Baseline | ||

| Week 48 | +139 cells/mm³[7] | +63 cells/mm³[7] |

| Week 96 | +205 cells/mm³[8] | +119 cells/mm³[8] |

Experimental Protocols for Evaluation

The characterization of fostemsavir's antiviral activity and resistance profile relies on specialized in vitro assays.

Protocol: Phenotypic Antiviral Activity Assay

This assay determines the concentration of temsavir required to inhibit HIV-1 replication by 50% (IC50) and is crucial for assessing susceptibility. A common method involves single-cycle infectivity assays using pseudoviruses.

Methodology:

-

Vector Preparation: The HIV-1 env gene, encoding gp120 and gp41, is amplified from patient plasma viral RNA or laboratory strains via RT-PCR.

-

Pseudovirus Production: The amplified env gene is cloned into an expression vector. This vector is then co-transfected into a producer cell line (e.g., HEK 293T) along with an env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase or green fluorescent protein (GFP).[10] The producer cells release viral particles (pseudoviruses) that are capable of a single round of infection.

-

Target Cell Preparation: Target cells (e.g., TZM-bl cells), which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

-

Inhibition Assay: The target cells are pre-incubated with serial dilutions of temsavir.

-

Infection: A standardized amount of pseudovirus is added to each well.

-

Data Acquisition: After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: The reduction in luciferase signal at each drug concentration, relative to a no-drug control, is used to calculate the IC50 value through non-linear regression analysis.

Protocol: Genotypic Resistance Analysis

Genotypic analysis is used to identify specific amino acid substitutions in the gp120 protein that are associated with reduced susceptibility to temsavir.

Methodology:

-

RNA Extraction: Viral RNA is extracted from patient plasma samples.

-

RT-PCR: The env gene is reverse transcribed and amplified using PCR with primers specific to the gp160 coding region.

-

Sequencing: The resulting PCR product is purified and sequenced using Sanger or next-generation sequencing methods.

-

Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a wild-type reference sequence (e.g., HXB2) to identify substitutions at positions known to be associated with fostemsavir resistance.

Mechanisms of Resistance

While fostemsavir targets a highly conserved region of gp120, resistance can develop through the selection of specific mutations within the drug-binding pocket or at allosterically linked sites.[11] These substitutions can reduce the binding affinity of temsavir, allowing the gp120-CD4 interaction to proceed despite the presence of the drug.

Key resistance-associated mutations (RAMs) that have been identified in in vitro and clinical studies include substitutions at amino acid positions S375, M426, M434, and M475 of gp120.[8][11] The presence of these mutations, particularly in combination, can significantly reduce viral susceptibility to temsavir.[11] For instance, substitutions like M426L and M434I have been observed in patients experiencing virologic failure on fostemsavir-based regimens.[11][12] The prevalence of pre-existing (natural) polymorphisms at these positions is generally low but can vary by HIV-1 subtype.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fostemsavir - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rukobiahcp.com [rukobiahcp.com]

- 7. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug Fostemsavir in Heavily Treatment-Experienced Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gp120 substitutions at positions associated with resistance to fostemsavir in treatment-naive HIV-1-positive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of gp120 polymorphisms in HIV-1 B subtype potentially associated with resistance to fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of BMS-663749 Lysine (Fostemsavir)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-663749, chemically a lysine salt of a phosphonooxymethyl prodrug, is known as fostemsavir and marketed under the brand name Rukobia®. It represents a first-in-class HIV-1 attachment inhibitor, offering a novel mechanism of action for the treatment of multidrug-resistant HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of fostemsavir. Detailed experimental protocols, extensive quantitative data, and visualizations of key pathways and processes are presented to offer a thorough understanding of this significant advancement in antiretroviral therapy.

Introduction: The Unmet Need and a Novel Target

The landscape of human immunodeficiency virus type 1 (HIV-1) therapy has been transformed by the advent of combination antiretroviral therapy (cART). However, the emergence of multidrug-resistant (MDR) HIV-1 strains presents a significant clinical challenge, particularly in heavily treatment-experienced (HTE) patients. This necessitates the development of novel antiretroviral agents with unique mechanisms of action.

The entry of HIV-1 into host CD4+ T-cells is a multistep process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which in turn leads to a cascade of events culminating in the fusion of the viral and cellular membranes. The initial attachment of gp120 to CD4 is a critical and highly conserved step in the viral life cycle, making it an attractive target for therapeutic intervention. BMS-663749 (fostemsavir) was developed to specifically inhibit this initial attachment, thereby preventing viral entry and replication.

Discovery and Lead Optimization

The journey to fostemsavir began with a high-throughput screening campaign that identified an indole-3-glyoxamide derivative as an inhibitor of HIV-1 infectivity.[1] Subsequent structure-activity relationship (SAR) studies led to the development of a series of potent HIV-1 attachment inhibitors.

From Indole Glyoxamide to BMS-488043

Systematic optimization of the initial hit compound focused on improving antiviral potency, metabolic stability, and pharmacokinetic properties. This led to the identification of BMS-488043, a 4,7-dimethoxy-azaindole derivative.[2] BMS-488043 demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and showed promise in early clinical studies.[3] However, its development was hampered by low aqueous solubility and dissolution rate-limited absorption, which necessitated high doses and co-administration with a high-fat meal to achieve therapeutic plasma concentrations.[4]

The Prodrug Approach: Development of BMS-663749 (Fostemsavir)

To overcome the pharmacokinetic limitations of BMS-488043 and its successor, temsavir (BMS-626529), a phosphonooxymethyl prodrug strategy was employed. This approach involves chemically modifying the active drug (the "parent drug") to enhance its physicochemical properties, such as solubility, leading to improved absorption. Once absorbed, the prodrug is converted to the active parent drug by endogenous enzymes.

BMS-663749 (fostemsavir) is the phosphonooxymethyl prodrug of temsavir. The addition of the polar phosphonooxymethyl group significantly improves the aqueous solubility of the molecule.[5] Fostemsavir is formulated as a lysine salt to further enhance its stability and dissolution. Following oral administration, fostemsavir is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to release the active moiety, temsavir.[6] This prodrug strategy successfully addressed the solubility and absorption issues, leading to improved and more consistent plasma exposure of the active drug.[4]

Mechanism of Action

Temsavir, the active form of fostemsavir, is a first-in-class HIV-1 attachment inhibitor. Its mechanism of action involves direct binding to the viral envelope glycoprotein gp120.

Binding to gp120 and Inhibition of CD4 Attachment

Temsavir binds to a highly conserved pocket on gp120, near the CD4 binding site.[7] This binding induces and stabilizes a "closed" conformation of the gp120 trimer, preventing the conformational changes necessary for its interaction with the host cell's CD4 receptor.[7][8] By locking gp120 in this inactive state, temsavir effectively blocks the initial attachment of the virus to the CD4+ T-cell, thereby inhibiting the first step of viral entry.[9]

Dual Mechanism of Action

At higher concentrations, temsavir binding can allosterically interfere with CD4 binding. At lower, more physiologically relevant concentrations, it stabilizes the closed conformation of the gp120 trimer, which prevents the CD4-induced conformational changes required for subsequent steps in the viral entry process.[7]

Experimental Protocols

Synthesis of BMS-663749 (Fostemsavir)

The synthesis of fostemsavir is a multi-step process. A detailed, step-by-step synthesis is described in the literature.[10] The key steps involve the construction of the substituted azaindole core, followed by coupling with the piperazine moiety, and finally, the introduction of the phosphonooxymethyl group to form the prodrug, which is then converted to the lysine salt.

Diagram: Synthesis of Fostemsavir

Caption: High-level overview of the synthetic route to BMS-663749 Lysine.

In Vitro Anti-HIV-1 Activity Assay: Single-Cycle Infectivity Assay

The antiviral activity of temsavir is typically determined using a single-cycle infectivity assay. This assay measures the ability of the compound to inhibit a single round of viral replication, providing a direct measure of its effect on viral entry.

Protocol:

-

Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are used as the target cells.

-

Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting HEK293T cells with an HIV-1 genomic vector that lacks the env gene and expresses a reporter gene (e.g., luciferase or green fluorescent protein), and a separate plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from a laboratory-adapted strain or a clinical isolate).

-

Compound Preparation: Temsavir is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.

-

Infection and Inhibition: TZM-bl cells are seeded in 96-well plates. The cells are then infected with the HIV-1 pseudovirus in the presence of varying concentrations of temsavir. Control wells with virus only (no drug) and cells only (no virus) are included.

-

Endpoint Measurement: After 48-72 hours of incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase activity) is measured.

-

Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Diagram: Single-Cycle Infectivity Assay Workflow

Caption: Workflow for determining the in vitro anti-HIV-1 activity of Temsavir.

Quantitative Data

In Vitro Antiviral Activity of Temsavir

Temsavir exhibits potent activity against a wide range of HIV-1 subtypes and demonstrates a high barrier to resistance.

| HIV-1 Isolate | IC50 (nM) | Reference |

| Subtype B (Lab-adapted) | 0.7 - 3.2 | [3] |

| Subtype B (Clinical isolates) | 36.5 (median) | [3] |

| Subtype C (Clinical isolates) | 61.5 (median) | [3] |

| Resistant to NRTIs, NNRTIs, PIs | Potent activity maintained | [11] |

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.

Pharmacokinetic Properties of Fostemsavir and Temsavir

The prodrug approach significantly improved the pharmacokinetic profile of the active moiety, temsavir.

| Parameter | Fostemsavir (600 mg BID) | Reference |

| Temsavir (active moiety) | ||

| Tmax (median, h) | 4.0 | [12] |

| Cmax (ng/mL) | 1770 | [13] |

| AUCtau (ng·h/mL) | 12900 | [13] |

| Ctau (ng/mL) | 478 | [13] |

| Half-life (h) | 11 | [13] |

| Protein Binding (%) | 88.4 | [6] |

| Bioavailability (%) | 26.9 | [13] |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUCtau: Area under the plasma concentration-time curve over a dosing interval; Ctau: Trough plasma concentration.

Efficacy and Safety from the BRIGHTE Clinical Trial

The BRIGHTE study (NCT02362503) was a pivotal Phase 3 trial that evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study included a randomized cohort (RC) and a non-randomized cohort (NRC).[14][15]

Efficacy: Virologic Response (HIV-1 RNA < 40 copies/mL)

| Time Point | Randomized Cohort (%) | Non-randomized Cohort (%) | Reference |

| Week 48 | 54 | 38 | [16] |

| Week 96 | 60 | 37 | [17] |

| Week 240 | 82 (Observed analysis) | 66 (Observed analysis) | [18] |

Immunologic Response: Mean Change in CD4+ T-cell Count from Baseline (cells/mm³)

| Time Point | Randomized Cohort | Non-randomized Cohort | Reference |

| Week 96 | +205 | +119 | [17] |

| Week 240 | +296 | +240 | [19] |

Safety: Most Common Adverse Events (≥10% in either cohort)

| Adverse Event | Randomized Cohort (%) | Non-randomized Cohort (%) | Reference |

| Nausea | 17 | 10 | [19] |

| Diarrhea | 14 | 16 | [19] |

| Headache | 12 | 11 | [19] |

Visualizations

HIV-1 Entry Signaling Pathway and Inhibition by Temsavir

This diagram illustrates the key steps in HIV-1 entry into a host CD4+ T-cell and the point of intervention by temsavir.

Diagram: HIV-1 Entry and Inhibition by Temsavir

Caption: HIV-1 entry pathway and the inhibitory action of Temsavir on gp120.

Drug Discovery and Development Workflow for Fostemsavir

This diagram outlines the major phases in the discovery and development of fostemsavir, from initial screening to clinical approval.

Diagram: Fostemsavir Development Workflow

Caption: The discovery and development pipeline of Fostemsavir.

Conclusion

The discovery and development of BMS-663749 (fostemsavir) represents a significant achievement in the field of antiretroviral therapy. Through a systematic process of lead optimization and the innovative application of prodrug technology, researchers were able to develop a first-in-class HIV-1 attachment inhibitor with a favorable pharmacokinetic profile and robust clinical efficacy. Fostemsavir's unique mechanism of action provides a much-needed therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1, for whom constructing an effective suppressive regimen is a major challenge. The data presented in this technical guide underscore the scientific rigor and perseverance required to bring a novel therapeutic agent from the laboratory to the clinic, ultimately benefiting patients with limited treatment options.

References

- 1. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics and exposure‐response relationship for temsavir following fostemsavir administration in treatment‐experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tebubio.com [tebubio.com]

- 10. Synthesis of Fostemsavir(BMS 663068)_Chemicalbook [chemicalbook.com]

- 11. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 14. Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]

- 16. Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug Fostemsavir in Heavily Treatment-Experienced Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]

- 18. Glasgow 2022: Fostemsavir 240 week results from BRIGHTE study | HIV i-Base [i-base.info]

- 19. Week 240 Efficacy and Safety of Fostemsavir Plus Optimized Background Therapy in Heavily Treatment-Experienced Adults with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of BMS-663749 Lysine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of BMS-663749 lysine salt, a significant phosphonooxymethyl prodrug of an HIV-1 attachment inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and antiviral research.

Chemical Identity and Structure

BMS-663749 is the phosphonooxymethyl prodrug of BMS-626529, a potent inhibitor of HIV-1 attachment. The lysine salt form enhances the aqueous solubility and oral bioavailability of the active compound.

Chemical Name: L-Lysine, compd. with 1-benzoyl-4-(2-(4,7-dimethoxy-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)-1,2-dioxoethyl)piperazine (1:1)[1]

Molecular Formula: C₂₃H₂₅N₄O₉P·C₆H₁₄N₂O₂[1]

Molecular Weight: 678.63 g/mol [1]

Chemical Structures:

-

BMS-663749 (Free Acid):

-

L-Lysine:

Physicochemical Properties

| Property | Value (for Fostemsavir) | Source |

| Water Solubility | 0.431 mg/mL | ALOGPS[3] |

| logP | 0.64 | ALOGPS[3] |

| pKa (Strongest Acidic) | 1.75 | Chemaxon[3] |

| pKa (Strongest Basic) | 0.97 | Chemaxon[3] |

| Physiological Charge | -2 | Chemaxon[3] |

| Hydrogen Acceptor Count | 10 | Chemaxon[3] |

| Hydrogen Donor Count | 2 | Chemaxon[3] |

| Polar Surface Area | 194. Ų | Chemaxon[3] |

| Rotatable Bond Count | 7 | Chemaxon[3] |

Mechanism of Action: HIV-1 Attachment Inhibition

BMS-663749 is a prodrug that is converted in vivo to its active form, BMS-626529. This active moiety is an HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein gp120. This binding event prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process. By blocking this attachment, the subsequent conformational changes in gp120 required for co-receptor binding (CCR5 or CXCR4) and membrane fusion are inhibited, effectively neutralizing the virus before it can enter the host cell.

Experimental Protocols

While a specific, detailed protocol for the synthesis and characterization of this compound salt is proprietary, the following sections outline a plausible and illustrative methodology based on the synthesis of similar phosphonooxymethyl prodrugs of HIV-1 attachment inhibitors.

Synthesis of this compound Salt

The synthesis can be conceptualized as a multi-step process, beginning with the parent active molecule, followed by the addition of the phosphonooxymethyl prodrug moiety, and concluding with the formation of the lysine salt.

Step 1: Alkylation The parent azaindole is alkylated using di-tert-butyl chloromethyl phosphate in the presence of a suitable base (e.g., potassium carbonate) and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the reaction.

Step 2: Deprotection The resulting di-tert-butyl phosphate intermediate is deprotected using acidic conditions to yield the free acid form of BMS-663749.

Step 3: Salt Formation The free acid is then treated with L-lysine in a suitable solvent system to form the final this compound salt, which can then be isolated and purified.

Characterization Methods

A suite of analytical techniques is employed to confirm the identity, purity, and stability of the synthesized this compound salt.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor the progress of the synthesis reactions. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the molecule, confirming the presence of both the BMS-663749 and lysine moieties, and ensuring the correct connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Powder X-ray Diffraction (PXRD): Used to characterize the solid-state properties of the lysine salt, such as its crystallinity.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal properties of the compound, including its melting point and decomposition temperature.

Conclusion

This compound salt represents a sophisticated approach to improving the druggability of a potent HIV-1 attachment inhibitor. Its chemical design as a phosphonooxymethyl prodrug in a salt form addresses key challenges in oral drug delivery. A thorough understanding of its chemical structure, mechanism of action, and the methodologies for its synthesis and characterization are essential for researchers and professionals in the field of antiviral drug development. The data and workflows presented in this guide provide a foundational understanding for further research and development efforts targeting HIV-1.

References

In-Depth Technical Guide: BMS-663749 (Fostemsavir) Against Diverse HIV-1 Clades

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a significant global health challenge, largely due to its high genetic diversity and the emergence of drug-resistant strains. The development of novel antiretroviral agents with unique mechanisms of action is crucial for managing treatment-experienced patients with limited options. BMS-663749, the prodrug of temsavir (BMS-626529), is a first-in-class HIV-1 attachment inhibitor that offers a new strategy for combating the virus. This technical guide provides a comprehensive overview of the activity of BMS-663749 against various HIV-1 clades, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and relevant experimental workflows.

Mechanism of Action

Fostemsavir is a phosphonooxymethyl prodrug that is rapidly hydrolyzed to its active moiety, temsavir, after oral administration.[1] Temsavir targets the HIV-1 envelope glycoprotein gp120, a critical component for viral entry into host cells.[2][3][4] Specifically, temsavir binds to a conserved pocket within gp120, near the CD4 binding site.[5][6] This binding event locks the gp120 protein in a "closed" or prefusion conformation, preventing the conformational changes necessary for its interaction with the primary host cell receptor, CD4.[3][5][6] By blocking the initial attachment of the virus to the CD4+ T cell, temsavir effectively neutralizes the virus and prevents the subsequent steps of viral entry.[1][2][3] This unique mechanism of action means that fostemsavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs.[1]

Efficacy of Temsavir Against Diverse HIV-1 Clades

The in vitro activity of temsavir has been evaluated against a broad panel of HIV-1 isolates from various clades using the PhenoSense® Entry assay. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the geometric mean IC50 values of temsavir against different HIV-1 subtypes.

| HIV-1 Subtype/CRF | Number of Isolates | Geometric Mean IC50 (nM) | IC50 Range (nM) |

| All Isolates | 1337 | 1.7 | <0.1 - >5000 |

| Subtype B | 881 | 1.3 | <0.1 - 231 |

| Subtype C | 156 | 1.6 | <0.1 - 42.5 |

| Subtype A1 | - | 2.1 | - |

| Subtype A | - | 3.8 | - |

| CRF02_AG | - | 4.3 | - |

| Subtype BF | - | 4.6 | - |

| Subtype G | - | 5.8 | - |

| Subtype F1 | - | 17.9 | - |

| CRF01_AE | 5 | >100 | >100 |

Data compiled from publicly available studies. The number of isolates and IC50 ranges were not consistently reported across all subtypes.

The data indicates that temsavir is highly potent against a wide variety of HIV-1 clades, with most exhibiting IC50 values in the low nanomolar range. A notable exception is the CRF01_AE clade, which has shown reduced susceptibility to temsavir. This reduced susceptibility is associated with natural polymorphisms at key amino acid positions within the gp120 protein.

Experimental Protocols

The primary method for assessing the susceptibility of HIV-1 to temsavir is the PhenoSense® Entry assay. This is a single-cycle infectivity assay that measures the ability of a virus to enter host cells in the presence of a drug.

PhenoSense® Entry Assay Protocol

The PhenoSense Entry assay is a proprietary test developed by Monogram Biosciences. While the exact, detailed internal protocols are not publicly available, the general principles and steps are well-documented in scientific literature and can be summarized as follows:

1. Sample Preparation and RNA Extraction:

-

Patient-derived plasma samples containing HIV-1 are collected. A viral load of at least 500 copies/mL is generally required.

-

Viral RNA is extracted from the plasma.

2. RT-PCR and Gene Amplification:

-

The extracted viral RNA is subjected to reverse transcription-polymerase chain reaction (RT-PCR) to convert the RNA into DNA and amplify the gene encoding the gp160 envelope protein (which includes gp120 and gp41).

3. Generation of Pseudovirions:

-

The amplified patient-derived env gene is inserted into an HIV-1 genomic vector that lacks its own env gene but contains a luciferase reporter gene.

-

This recombinant vector is then co-transfected into producer cells (e.g., HEK293T cells) along with a plasmid expressing the HIV-1 Gag and Pol proteins.

-

The producer cells generate replication-defective viral particles (pseudovirions) that have the patient's envelope proteins on their surface and contain the luciferase reporter gene.

4. Antiviral Activity Assay:

-

Target cells (e.g., TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

-

The target cells are incubated with serial dilutions of temsavir.

-

The pseudovirions are then added to the wells containing the target cells and the drug.

-

The plates are incubated to allow for viral entry.

5. Measurement of Viral Entry (Luciferase Activity):

-

After the incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added.

-

The amount of light produced (luminescence) is measured using a luminometer. The intensity of the light is directly proportional to the number of cells that were successfully infected.

6. Data Analysis:

-

The luminescence data is used to calculate the percentage of viral entry inhibition at each drug concentration compared to a no-drug control.

-

The IC50 value, the drug concentration at which 50% of viral entry is inhibited, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

References

- 1. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Vanguard of HIV Treatment: A Technical Guide to the First-in-Class Attachment Inhibitor, Fostemsavir (BMS-663749 Lysine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human immunodeficiency virus type 1 (HIV-1) pandemic continues to present significant therapeutic challenges, particularly for heavily treatment-experienced (HTE) individuals harboring multidrug-resistant (MDR) virus. The development of novel antiretroviral agents with unique mechanisms of action is critical to providing viable treatment options for this vulnerable population. Fostemsavir (formerly BMS-663068, with the lysine salt being BMS-663749) is a first-in-class HIV-1 attachment inhibitor that offers a new paradigm in antiretroviral therapy. It is a prodrug of temsavir (BMS-626529), which acts by a novel mechanism: binding directly to the viral envelope glycoprotein 120 (gp120) and preventing the initial attachment of the virus to the host cell's CD4 receptor. This guide provides an in-depth technical overview of fostemsavir, detailing its unique mechanism, preclinical and clinical data, and the experimental protocols that have defined its profile as a groundbreaking therapeutic agent.

The Novelty of a First-in-Class Mechanism of Action

Fostemsavir's innovation lies in its targeting of the very first step in the HIV-1 lifecycle: attachment to the host cell.[1][2] Unlike other classes of antiretrovirals that inhibit later stages such as reverse transcription, integration, or protease activity, fostemsavir provides a new line of attack.

The active moiety, temsavir, is an HIV-1 attachment inhibitor that binds directly to the gp120 subunit of the viral envelope.[3] This binding locks the gp120 protein in a "closed" conformational state, which allosterically prevents its interaction with the CD4 receptor on host T-cells.[4] By blocking this crucial initial contact, temsavir effectively neutralizes the virus particle before it can engage with the host cell, thereby inhibiting subsequent entry and replication.[1][4] This mechanism is effective against both CCR5- and CXCR4-tropic HIV-1 strains and, importantly, shows no in vitro cross-resistance with other existing antiretroviral classes, making it a vital option for patients with extensive resistance.[3][5]

HIV-1 Entry Signaling Pathway and Temsavir's Point of Inhibition

The entry of HIV-1 into a host CD4+ T-cell is a sequential process. The following diagram illustrates this pathway and the specific inhibitory action of temsavir.

Quantitative Preclinical and Clinical Data

The development of fostemsavir has been supported by robust quantitative data from in vitro studies and extensive clinical trials.

In Vitro Antiviral Activity and Cytotoxicity

The potency of temsavir (BMS-626529) has been evaluated against a broad range of HIV-1 isolates. The compound demonstrates potent activity, with efficacy varying by viral subtype and tropism.

| Parameter | Virus Type / Cell Line | Value | Reference |

| EC50 (Median) | CCR5-tropic Clinical Isolates | 4.41 nM | [6] |

| CXCR4-tropic Clinical Isolates | 20.2 nM | [6] | |

| Dual-tropic Clinical Isolates | 2.38 nM | [6] | |

| Laboratory Strain (LAI) | 0.7 ± 0.4 nM | [7] | |

| CC50 (Cytotoxicity) | Peripheral Blood Mononuclear Cells (PBMCs) | 192 µM | [7] |

| MT-2 T-cell Line | >200 µM | [7] | |

| HCT116, HeLa, HepG2, HEK293 | >200 µM | [7] |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Human Pharmacokinetics of Temsavir

Fostemsavir is a phosphonooxymethyl prodrug designed to improve the solubility and oral bioavailability of temsavir.[8] Following oral administration, fostemsavir is rapidly hydrolyzed by intestinal alkaline phosphatase to the active moiety, temsavir.[8][9]

| Parameter | Value | Conditions | Reference |

| Time to Steady State | 2-3 days | Twice-daily oral administration | [10] |

| Plasma Half-life (t1/2) | ~11 hours | Healthy subjects | [10] |

| Bioavailability | 26.9% | N/A | [10] |

| Plasma Protein Binding | ~88% | N/A | [10] |

| Volume of Distribution (Vd) | 29.5 L | N/A | [10] |

| Metabolism | Esterase-mediated hydrolysis, CYP3A4 oxidation | N/A | [9] |

| Effect of Food on AUC | +81% | High-fat meal vs. fasting | [10] |

| Effect of Ritonavir on AUC | +63% to +93% | Co-administration | [4][11] |

| Effect of Etravirine on AUC | ~ -50% | Co-administration | [4][11] |

AUC: Area under the concentration-time curve.

Clinical Efficacy from the Phase III BRIGHTE Study

The pivotal Phase III BRIGHTE trial (NCT02362503) evaluated the efficacy and safety of fostemsavir in HTE adults with multidrug-resistant HIV-1. The study included a randomized cohort (RC) and a non-randomized cohort (NRC) for participants with no remaining fully active agents.[12][13]

| Endpoint | Time Point | Randomized Cohort (Fostemsavir + OBT) | Non-Randomized Cohort (Fostemsavir + OBT) | Reference |

| Mean HIV-1 RNA Change | Day 8 | -0.79 log10 copies/mL (vs. -0.17 for placebo) | N/A | [12] |

| Virologic Suppression | Week 24 | 53% (144/272) | 37% (37/99) | [13][14] |

| (HIV-1 RNA <40 c/mL) | Week 48 | 54% (146/272) | 37% (at Week 96) | [13][14][15] |

| Week 96 | 60% (163/272) | 37% (37/99) | [13][14] | |

| Mean CD4+ T-cell Count | Week 24 | +90 cells/mm³ | +41 cells/mm³ | [12] |

| Increase from Baseline | Week 96 | +205 cells/mm³ | +119 cells/mm³ | [13] |

OBT: Optimized Background Therapy.

Key Experimental Protocols

In Vitro Antiviral Activity Assay (PBMC Assay)

This protocol outlines a standard method for determining the half-maximal effective concentration (EC50) of temsavir against clinical HIV-1 isolates in human peripheral blood mononuclear cells (PBMCs).

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and culture in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2) for 2-3 days.

-

Compound Dilution: Prepare a serial dilution series of temsavir (BMS-626529) in culture medium. A typical starting concentration is 10 µM, with 10-fold or 3-fold serial dilutions.

-

Infection: Plate the stimulated PBMCs in 96-well plates. Add the diluted temsavir to the wells, followed by a standardized amount of cell-free HIV-1 virus stock. Include control wells with virus but no drug (virus control) and cells with no virus or drug (cell control).

-

Incubation: Incubate the plates for 6-7 days at 37°C in a humidified, 5% CO2 incubator.

-

Endpoint Measurement: After incubation, collect the cell supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a quantitative enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic regression curve.

Genotypic and Phenotypic Resistance Profiling

Resistance to temsavir is associated with specific amino acid substitutions in the gp120 protein.[4] Profiling involves both genotypic and phenotypic methods.

Genotypic Assay Protocol:

-

Sample Collection: Collect plasma from patients experiencing virologic failure on a fostemsavir-containing regimen.

-

RNA Extraction: Extract HIV-1 RNA from the plasma sample using a commercial kit.

-

RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the env gene region encoding gp120.

-

Sequencing: Sequence the amplified PCR product using next-generation sequencing (NGS) or Sanger sequencing methods.

-

Analysis: Align the resulting sequence to a wild-type reference sequence (e.g., HXB2). Identify amino acid substitutions at known resistance-associated positions (e.g., S375, M426, M434, M475).[4][14]

Phenotypic Assay Protocol:

-

Recombinant Virus Generation: Create recombinant viruses by inserting the patient-derived, PCR-amplified env gene into an HIV-1 laboratory vector backbone that lacks its own env gene.

-

Susceptibility Testing: Perform an antiviral activity assay (as described in 3.1) using the patient-derived recombinant virus and a wild-type reference virus.

-

Analysis: Calculate the EC50 for both the patient virus and the reference virus. The fold-change (FC) in resistance is determined by dividing the EC50 of the patient virus by the EC50 of the reference virus. A significant increase in FC indicates reduced susceptibility.[16]

BRIGHTE Phase III Clinical Trial Workflow

The BRIGHTE study was designed to assess fostemsavir in a complex patient population with very limited treatment options. The two-cohort design was essential for ethically and effectively evaluating the drug.

Conclusion

Fostemsavir (BMS-663749 lysine) represents a landmark achievement in antiretroviral drug development. Its first-in-class mechanism as an HIV-1 attachment inhibitor provides a critically needed option for heavily treatment-experienced individuals with multidrug-resistant HIV-1. The robust data from preclinical studies and the pivotal BRIGHTE trial demonstrate its significant and sustained virologic and immunologic efficacy, coupled with a manageable safety profile. By targeting the initial gp120-CD4 interaction, fostemsavir circumvents existing resistance pathways and serves as a cornerstone for constructing new, effective regimens for patients with few or no other therapeutic choices. This technical guide summarizes the core data and methodologies that underscore the novelty and clinical utility of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificarchives.com [scientificarchives.com]

- 3. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. natap.org [natap.org]

- 6. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dovepress.com [dovepress.com]

- 9. Population pharmacokinetics and exposure-response relationship for temsavir following fostemsavir administration in treatment-experienced HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 11. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fostemsavir in Adults with Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scientificarchives.com [scientificarchives.com]

- 14. journals.asm.org [journals.asm.org]

- 15. jwatch.org [jwatch.org]

- 16. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on HIV-1 Attachment Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical, multi-step process that initiates infection. This cascade begins with the attachment of the viral envelope glycoprotein (Env) to the host cell's surface receptors, making it a prime target for antiretroviral therapy.[1][2][3] Attachment inhibitors represent a class of antiretroviral drugs that specifically block this initial interaction, thereby preventing the virus from gaining entry and replicating.[1][3] Fostemsavir, the first FDA-approved drug in this class, underscores the clinical viability of this therapeutic strategy.[1][2][3] This technical guide provides an in-depth overview of the foundational research on HIV-1 attachment inhibitors, detailing the molecular mechanisms, key chemical compounds, and the experimental protocols used for their discovery and characterization.

The HIV-1 Entry and Attachment Pathway

HIV-1 entry is mediated by the Env protein, a trimer of non-covalently linked gp120 and gp41 heterodimers.[3][4] The process unfolds in a sequential manner:

-

Attachment: The surface subunit, gp120, first binds to the primary receptor, the CD4 protein, on the surface of target cells like T-helper lymphocytes and macrophages.[3][4][5][6]

-

Co-receptor Binding: This initial binding induces conformational changes in gp120, exposing a binding site for a second receptor, known as a co-receptor.[3][4][7] The primary co-receptors are CCR5 and CXCR4, and the specific co-receptor used determines the virus's tropism (R5-tropic, X4-tropic, or dual-tropic).[8][9][10]

-

Membrane Fusion: Engagement of the co-receptor triggers further dramatic conformational changes in the transmembrane subunit, gp41. This leads to the insertion of the gp41 fusion peptide into the host cell membrane and the formation of a stable six-helix bundle, which pulls the viral and cellular membranes together, allowing the viral core to enter the cytoplasm.[3][6][7][11]

This intricate process offers several targets for therapeutic intervention, with attachment inhibitors specifically designed to block the initial gp120-CD4 binding.[12][13]

Foundational Attachment Inhibitors and Their Mechanism of Action

The discovery of small molecules that could inhibit HIV-1 attachment was a significant breakthrough. These compounds typically bind directly to gp120, locking it in a conformation that is incapable of binding to the CD4 receptor.[3][14][15]

BMS-378806: A Prototypical Inhibitor

BMS-378806 was a pioneering small molecule discovered through a whole-cell infection screen.[16][17] It demonstrated potent and selective activity against a range of HIV-1 isolates, including those resistant to other antiretroviral classes.[16][17] Foundational studies confirmed that BMS-378806 binds directly to gp120 within the CD4 binding pocket, competitively inhibiting the gp120-CD4 interaction.[16][18][19] Resistance mutations to BMS-378806 were mapped to this pocket, further validating its mechanism of action.[16][17]

Fostemsavir (BMS-663068) and Temsavir (BMS-626529)

While promising, BMS-378806 faced development challenges. An extensive optimization program led to temsavir (BMS-626529), which showed a significantly improved antiviral profile.[14][15] To overcome solubility and absorption issues, the phosphonooxymethyl prodrug, fostemsavir (BMS-663068), was developed.[14][15][20] After oral administration, fostemsavir is rapidly converted to its active form, temsavir.[20][21] Temsavir binds to gp120, preventing the conformational changes required for interaction with the host cell CD4 receptor.[20][22] This unique mechanism gives it a high barrier to resistance and no cross-resistance with other antiretroviral classes, making it a crucial option for heavily treatment-experienced patients with multidrug-resistant HIV-1.[3][22][23][24]

Co-receptor Antagonists: A Related Class of Entry Inhibitors

While not strictly attachment inhibitors (which block the primary CD4 binding), co-receptor antagonists are a closely related class of entry inhibitors that block the second step of viral entry.

-

CCR5 Antagonists (e.g., Maraviroc): These drugs bind to the CCR5 co-receptor, preventing R5-tropic HIV-1 from engaging with it.[9][25][26] Maraviroc is an FDA-approved oral medication used for treating CCR5-tropic HIV-1 infection.[25][27]

-

CXCR4 Antagonists (e.g., AMD3100/Plerixafor): These agents block the CXCR4 co-receptor, inhibiting the entry of X4-tropic viruses.[8][28][29] AMD3100 was shown to be a potent and specific CXCR4 antagonist.[8][30]

Quantitative Data on HIV-1 Attachment and Entry Inhibitors

The efficacy of antiviral compounds is quantified by several key metrics. The 50% effective concentration (EC₅₀) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes death to 50% of host cells. A high therapeutic index (CC₅₀/EC₅₀) is desirable. The 50% inhibitory concentration (IC₅₀) is often used to measure inhibition in biochemical assays, such as receptor binding.

Table 1: Antiviral Activity of Key Attachment Inhibitors

| Compound | Virus Strain | Cell Type | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BMS-378806 | HIV-1 Laboratory Strains (Panel) | Various | Median: 12 | [16] |

| HIV-1 B Subtype Isolates (Panel) | Various | Median: 40 | [16][17] |

| Temsavir (BMS-626529) | HIV-1 Laboratory & Clinical Isolates | In vitro | ~10-fold more potent than predecessors |[3] |

Table 2: Activity of Key Co-receptor Antagonists

| Compound | Target | Virus Tropism | IC₅₀ / EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| AMD3100 | CXCR4 | X4-tropic | Low nanomolar range | [30] |

| Compound 7 (Purine-based) | CXCR4 | X4-tropic | EC₅₀ = 0.5 | [28] |

| TAK-779 | CCR5 | R5-tropic | Potent but variable activity | [8] |

| Maraviroc | CCR5 | R5-tropic | FDA-approved, potent activity |[9][25] |

Note: EC₅₀ and IC₅₀ values can vary significantly based on the specific viral isolate, cell line, and assay conditions used.

Key Experimental Protocols

The characterization of attachment inhibitors relies on a suite of specialized virological and biochemical assays.

Phenotypic Antiviral Assay

This is a cell-based assay used to determine the EC₅₀ of a compound against viral infection. A common method uses pseudotyped virions, which are engineered to be capable of only a single round of replication and contain a reporter gene like luciferase.

Methodology:

-

Cell Plating: Target cells (e.g., TZM-bl or HeLa cells expressing CD4 and a co-receptor) are seeded in microtiter plates.

-

Compound Addition: The test compound is serially diluted and added to the cells.

-

Infection: A standardized amount of pseudotyped virus is added to the wells.

-

Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral entry and expression of the reporter gene.

-

Lysis and Readout: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added. The resulting signal (luminescence) is measured, which is proportional to the extent of viral infection.

-

Data Analysis: The signal is plotted against the compound concentration to calculate the EC₅₀ value.

gp120-CD4 Binding Inhibition Assay (ELISA)

This biochemical assay directly measures a compound's ability to block the interaction between gp120 and CD4.

Methodology:

-

Plate Coating: Microtiter plates are coated with a capture molecule, typically recombinant soluble CD4 (sCD4).

-

Blocking: Unbound sites on the plate are blocked with a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Incubation with Inhibitor: Recombinant gp120 is pre-incubated with various concentrations of the test inhibitor.

-

Binding Step: The gp120/inhibitor mixture is added to the sCD4-coated wells and incubated to allow binding.

-

Washing: The plate is washed to remove unbound gp120.

-

Detection: A primary antibody that recognizes gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Development: A substrate for the enzyme is added, which produces a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity, which is proportional to the amount of bound gp120, is measured and used to calculate the IC₅₀ of the inhibitor.[18]

Time-of-Addition Assay

This assay helps to pinpoint the stage of the HIV-1 life cycle that an inhibitor targets. The compound is added at various times before, during, and after cells are infected.

Methodology:

-

Synchronized Infection: Target cells are exposed to a high concentration of virus, often at a low temperature (e.g., 4°C) to allow binding but not fusion. The temperature is then raised to initiate entry.

-

Staggered Compound Addition: The inhibitor is added to different wells at specific time points (e.g., -2h, 0h, +2h, +4h relative to infection).

-

Assay Readout: After a single round of replication, the level of infection is quantified (e.g., via a luciferase reporter).

-

Interpretation: If a compound loses its inhibitory effect when added shortly after infection begins, it indicates that it acts at an early stage, such as entry or attachment.[3][29] Attachment inhibitors like the indole glyoxamide family (precursors to temsavir) show reduced activity if added more than 30 minutes after infection.[3]

Conclusion

Foundational research into HIV-1 attachment inhibitors has successfully validated the gp120-CD4 interface as a druggable target. Through the development of sophisticated screening assays and detailed mechanistic studies, researchers have progressed from early prototypes like BMS-378806 to the clinically approved drug Fostemsavir. These inhibitors, with their unique mechanism of action, provide a critical new tool in the arsenal against multidrug-resistant HIV-1, offering hope to patients with limited treatment options. Continued research in this area focuses on developing next-generation attachment inhibitors to overcome potential resistance and further improve therapeutic outcomes.[1][2]

References

- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. The structural biology of HIV-1: mechanistic and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The interaction of CD4 with HIV-1 gp120. | Broad Institute [broadinstitute.org]

- 6. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Inhibition of HIV infection by CXCR4 and CCR5 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-receptor antagonists as HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Entry Inhibitor in Development [natap.org]

- 18. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]

- 22. dovepress.com [dovepress.com]

- 23. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. CCR5 antagonism in HIV infection: current concepts and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. mdpi.com [mdpi.com]

- 28. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for BMS-663749 Lysine In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-663749 is a phosphonooxymethyl prodrug of BMS-626529, also known as Temsavir. Temsavir is a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing its binding to the host cell's CD4 receptor. This action is the initial step in HIV-1 entry, and its inhibition effectively blocks viral infection of host cells. BMS-663749 lysine is a salt form of the prodrug, likely formulated to improve solubility and bioavailability. In in vitro cell-based assays, BMS-663749 is expected to be metabolized to the active compound, Temsavir. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound.

Mechanism of Action

Temsavir binds to a conserved pocket on the HIV-1 gp120 protein, stabilizing it in a "closed" conformation. This prevents the conformational changes necessary for gp120 to interact with the CD4 receptor on target T-cells, thus inhibiting the first step of viral entry.[1][2] This mechanism of action makes it effective against various HIV-1 subtypes and strains, including those resistant to other classes of antiretroviral drugs.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of Temsavir (the active form of BMS-663749) in various cell lines and against different HIV-1 isolates.

Table 1: In Vitro Antiviral Activity of Temsavir (BMS-626529)

| Cell Line/Isolate Type | HIV-1 Strain/Subtype | EC50 (nM) | Reference |

| TZM-bl | LAI | 0.7 ± 0.4 | [2] |

| TZM-bl | Various Clinical Isolates | <10 | [2][4][5] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Various Clinical Isolates | Subnanomolar to >0.1 µM | [2] |

| MT-2 | RF | 0.09 µM | [6] |

| PM1 | Various | 0.09 - 5.9 µM | [6] |

Table 2: In Vitro Cytotoxicity of Temsavir (BMS-626529)

| Cell Line | Incubation Time | CC50 (µM) | Reference |

| PM1 T-cell line | 6 days | 105 | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 6 days | 192 | [2] |

| Various Human Cell Lines | Not specified | >200 | [6] |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of HIV-1 entry and inhibition by Temsavir.

Caption: Experimental workflow for HIV-1 entry inhibition assay.

Experimental Protocols

HIV-1 Pseudovirus Entry Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of BMS-663749 to inhibit the entry of single-round infectious HIV-1 pseudoviruses into target cells.

Materials:

-

This compound

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

-

HIV-1 Env-pseudotyped virus (e.g., carrying the luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well cell culture plates (white, solid-bottom for luminescence)

-

Luciferase Assay System (e.g., Promega Bright-Glo™)

-

Luminometer

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the assay. It is recommended to prepare 2X final concentrations for addition to the assay plates.

-

-

Cell Plating:

-

Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

On the day before the assay, trypsinize and seed TZM-bl cells into a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Infection:

-

On the day of the assay, remove the culture medium from the wells.

-

Add 50 µL of the 2X serially diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with DMSO vehicle control (virus control).

-

Immediately add 50 µL of HIV-1 pseudovirus diluted in culture medium to each well (except cell control wells) to achieve a multiplicity of infection (MOI) that yields a strong luciferase signal (to be determined empirically).

-